An In-depth Technical Guide to 2-Bromo-4,5-dimethoxybenzene-1-sulfonyl chloride: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to 2-Bromo-4,5-dimethoxybenzene-1-sulfonyl chloride: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Scaffold in Medicinal Chemistry
2-Bromo-4,5-dimethoxybenzene-1-sulfonyl chloride, with the CAS Number 51072-64-1 , is a highly functionalized aromatic sulfonyl chloride. Its unique substitution pattern, featuring a reactive sulfonyl chloride group, a bromine atom, and two methoxy groups on the benzene ring, makes it a valuable intermediate in organic synthesis, particularly in the realm of medicinal chemistry. The presence of multiple reactive sites and modulating groups allows for the strategic construction of complex molecules with diverse pharmacological activities.
The sulfonyl chloride moiety is a well-established precursor for the synthesis of sulfonamides, a prominent class of compounds with a broad spectrum of therapeutic applications, including antibacterial, anticancer, and antiviral agents.[1] The bromine atom offers a handle for further chemical modifications, such as cross-coupling reactions, enabling the introduction of additional molecular complexity. The dimethoxy substitution pattern is frequently found in bioactive molecules that target the central nervous system, notably as ligands for serotonin receptors.[2] This guide provides a comprehensive overview of the synthesis, properties, and potential applications of 2-Bromo-4,5-dimethoxybenzene-1-sulfonyl chloride, with a focus on its utility in drug discovery and development.
Physicochemical Properties
A clear understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective use in the laboratory. The key properties of 2-Bromo-4,5-dimethoxybenzene-1-sulfonyl chloride are summarized in the table below.
| Property | Value | Source |
| CAS Number | 51072-64-1 | FUJIFILM Wako Chemicals[3] |
| Molecular Formula | C₈H₈BrClO₄S | PubChem |
| Molecular Weight | 315.57 g/mol | PubChem |
| Appearance | Solid (predicted) | --- |
| Solubility | Soluble in organic solvents such as dichloromethane, chloroform, and ethyl acetate. Reacts with water. | General chemical knowledge |
Synthesis of 2-Bromo-4,5-dimethoxybenzene-1-sulfonyl chloride
Reaction Scheme
Caption: Proposed synthesis of 2-Bromo-4,5-dimethoxybenzene-1-sulfonyl chloride.
Step-by-Step Experimental Protocol
Materials:
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2-Bromo-4,5-dimethoxyaniline
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Concentrated Hydrochloric Acid (HCl)
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Sodium Nitrite (NaNO₂)
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Thionyl Chloride (SOCl₂)
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Copper(I) Chloride (CuCl)
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Ethyl Acetate
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Saturated Sodium Bicarbonate Solution
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Saturated Sodium Chloride Solution (Brine)
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Anhydrous Magnesium Sulfate (MgSO₄)
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Ice
Procedure:
Part 1: Diazotization of 2-Bromo-4,5-dimethoxyaniline
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In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 1 mole equivalent of 2-bromo-4,5-dimethoxyaniline to a mixture of 4 mole equivalents of concentrated hydrochloric acid and an appropriate amount of water.
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Cool the resulting slurry to a temperature between -5 °C and 0 °C using an ice-salt bath.
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Slowly add a solution of 1.0 to 1.1 mole equivalents of sodium nitrite in water dropwise to the cooled slurry, ensuring the temperature remains below 5 °C.
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After the addition is complete, stir the mixture for an additional 30 minutes at the same temperature to ensure complete formation of the diazonium salt.
Part 2: Sulfonylation
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In a separate large reaction vessel, carefully add 2 to 2.2 mole equivalents of thionyl chloride dropwise to water at 0 °C. Caution: This reaction is exothermic and releases toxic gases (HCl and SO₂). Perform this step in a well-ventilated fume hood.
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After the addition is complete, add a catalytic amount of copper(I) chloride (0.005-0.01 mole equivalents).
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Cool the thionyl chloride solution to -5 °C.
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Slowly add the freshly prepared diazonium salt solution from Part 1 to the thionyl chloride solution, maintaining the reaction temperature between -5 °C and 0 °C.
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After the addition is complete, allow the reaction to proceed overnight at the same temperature.
Part 3: Work-up and Purification
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Once the reaction is complete, extract the mixture with ethyl acetate.
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Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate, water, and finally with a saturated saline solution.[4]
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
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The crude 2-Bromo-4,5-dimethoxybenzene-1-sulfonyl chloride can be further purified by crystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).
Applications in Drug Discovery and Development
The primary utility of 2-Bromo-4,5-dimethoxybenzene-1-sulfonyl chloride in drug discovery lies in its role as a precursor to a diverse range of sulfonamides. The sulfonamide functional group is a key pharmacophore in numerous approved drugs.[1] The 2-bromo-4,5-dimethoxybenzene scaffold is of particular interest for the development of ligands targeting serotonin (5-HT) receptors, which are implicated in a variety of neurological and psychiatric disorders.[2]
Serotonin Receptor Modulation
Serotonin is a crucial neurotransmitter that regulates mood, sleep, appetite, and other physiological processes.[2] Dysregulation of the serotonergic system is associated with conditions such as depression, anxiety, and schizophrenia. The 2,5-dimethoxy substitution pattern is a common feature in many known serotonin receptor agonists. By incorporating the 2-bromo-4,5-dimethoxybenzene moiety into novel sulfonamides, medicinal chemists can explore new chemical space for the development of selective and potent serotonin receptor modulators.
For instance, the reaction of 2-Bromo-4,5-dimethoxybenzene-1-sulfonyl chloride with various primary or secondary amines can generate a library of sulfonamide derivatives. These compounds can then be screened for their binding affinity and functional activity at different serotonin receptor subtypes, such as the 5-HT₁A, 5-HT₂A, and 5-HT₇ receptors, which are all important targets for psychotropic drugs.
Illustrative Signaling Pathway: 5-HT₁A Receptor Activation
The 5-HT₁A receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist, initiates an intracellular signaling cascade. A common pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. This, in turn, affects the activity of protein kinase A (PKA) and downstream cellular responses. The development of sulfonamides derived from 2-Bromo-4,5-dimethoxybenzene-1-sulfonyl chloride could lead to novel 5-HT₁A receptor agonists with therapeutic potential for anxiety and depression.
Caption: Simplified signaling pathway of the 5-HT₁A receptor.
Safety and Handling
As a sulfonyl chloride, 2-Bromo-4,5-dimethoxybenzene-1-sulfonyl chloride is a reactive and corrosive compound. It is crucial to handle this chemical with appropriate safety precautions in a well-ventilated fume hood.
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Corrosive: Causes severe skin burns and eye damage.
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Moisture Sensitive: Reacts with water, including moisture in the air, to produce hydrochloric acid and the corresponding sulfonic acid. Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.
Conclusion
2-Bromo-4,5-dimethoxybenzene-1-sulfonyl chloride is a valuable and versatile building block for the synthesis of novel sulfonamides with potential applications in drug discovery. Its unique combination of a reactive sulfonyl chloride group, a modifiable bromine atom, and a neuropharmacologically relevant dimethoxybenzene core makes it an attractive starting material for the development of new therapeutic agents, particularly those targeting the central nervous system. A thorough understanding of its synthesis, properties, and safe handling is essential for its effective utilization in research and development.
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Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides - ACS Publications. (URL: [Link])
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Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - PMC - NIH. (URL: [Link])
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Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PMC - PubMed Central. (URL: [Link])
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Recent Advances on Biological Active Sulfonamide based Hybrid Compounds Part A. (URL: [Link])
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2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-[11C]methoxybenzyl)ethanamine - NCBI. (URL: [Link])
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Modulation of the Serotonergic Receptosome in the Treatment of Anxiety and Depression: A Narrative Review of the Experimental Evidence - MDPI. (URL: [Link])
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Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey - PMC - PubMed Central. (URL: [Link])
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